Enzyme Recognition Divergence: KM Value of Structurally Related 2-Methylbut-2-enedioic Acid with 2-Enoate Reductase
The (2E)-isomer of 2-methylbut-2-enedioic acid, which shares the core 2-methyl-but-2-enedioate scaffold with the target compound, exhibits a KM value of 7.4 mM with 2-enoate reductase (EC 1.3.1.31), compared to 0.037 mM for (2E)-2-methyl-3-phenylbut-2-enoic acid and 0.029 mM for (2E)-2-methyl-3-phenylacrylic acid [1]. This approximately 200-fold higher KM value indicates substantially weaker enzyme binding affinity, demonstrating that the presence and position of the phenyl substituent, as well as the dicarboxylic acid functionality, critically modulate substrate recognition by this class of enzymes [2].
| Evidence Dimension | KM value (mM) for 2-enoate reductase (EC 1.3.1.31) |
|---|---|
| Target Compound Data | 7.4 mM for (2E)-2-methylbut-2-enedioic acid (core scaffold representative) |
| Comparator Or Baseline | (2E)-2-methyl-3-phenylbut-2-enoic acid: 0.037 mM; (2E)-2-methyl-3-phenylacrylic acid: 0.029 mM; (2E)-3-phenylacrylic acid: 0.15 mM |
| Quantified Difference | Approximately 200-fold higher KM (weaker binding) compared to phenyl-containing analogs; ~49-fold higher than 3-phenylacrylic acid |
| Conditions | Enzymatic assay with 2-enoate reductase; reference ID 390669 |
Why This Matters
This quantitative difference in enzyme recognition confirms that 2-methylbut-2-enedioic acid derivatives are not functionally interchangeable with phenylacrylic or phenylbutenoic acid analogs in biocatalytic applications or metabolic pathway studies.
- [1] BRENDA Enzyme Database. EC 1.3.1.31: 2-enoate reductase - KM Value Data. BRENDA, Technische Universität Braunschweig. 2025. View Source
- [2] BRENDA Enzyme Database. Search KM Value [mM] for EC 1.3.1.31. Reference ID 390669. BRENDA, Technische Universität Braunschweig. 2025. View Source
